2-(2,3-Dihydroxyphenyl)butanedioic acid
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Overview
Description
2-(2,3-Dihydroxyphenyl)butanedioic acid is an organic compound with the molecular formula C10H10O6 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyphenyl)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with malonic acid in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions typically include:
Reactants: 2,3-dihydroxybenzaldehyde, malonic acid
Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Acidification: Hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.
Reduction: The carbonyl groups in the butanedioic acid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
2-(2,3-Dihydroxyphenyl)butanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(2,3-Dihydroxyphenyl)butanedioic acid can be compared with other similar compounds, such as:
2,3-Dihydroxybenzoic acid: Similar in structure but lacks the butanedioic acid moiety.
2,3-Dihydroxybutanedioic acid: Similar in structure but lacks the phenyl ring.
2,3-Dihydroxycinnamic acid: Contains a phenyl ring and hydroxyl groups but has a different side chain.
Properties
CAS No. |
138771-51-4 |
---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(2,3-dihydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O6/c11-7-3-1-2-5(9(7)14)6(10(15)16)4-8(12)13/h1-3,6,11,14H,4H2,(H,12,13)(H,15,16) |
InChI Key |
LRISEDXDFOSTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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